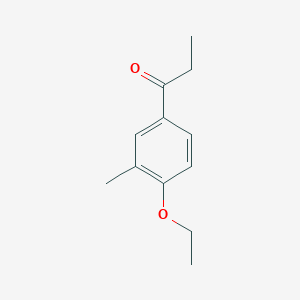

1-(4-Ethoxy-3-methylphenyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Ethoxy-3-methylphenyl)propan-1-one is an organic compound belonging to the class of aromatic ketones. It features a phenyl ring substituted with an ethoxy group at the 4-position and a methyl group at the 3-position, along with a propan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3-methylphenyl)propan-1-one can be synthesized through several synthetic routes:

Friedel-Crafts Acylation: This involves the reaction of 4-ethoxy-3-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Knoevenagel Condensation: This method involves the condensation of 4-ethoxy-3-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The resulting product is then subjected to hydrolysis to yield the desired ketone.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Analyse Chemischer Reaktionen

1-(4-Ethoxy-3-methylphenyl)propan-1-one undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 1-(4-ethoxy-3-methylphenyl)propanoic acid, using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction of the ketone group can yield the corresponding alcohol, 1-(4-ethoxy-3-methylphenyl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.

Reduction: NaBH₄, LiAlH₄, in anhydrous ether.

Substitution Reactions: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and bromine (Br₂) for halogenation.

Major Products Formed:

Oxidation: 1-(4-ethoxy-3-methylphenyl)propanoic acid.

Reduction: 1-(4-ethoxy-3-methylphenyl)propan-1-ol.

Substitution Reactions: Nitro-, sulfonyl-, and halogen-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(4-Ethoxy-3-methylphenyl)propan-1-one is often used as an intermediate in the synthesis of other organic compounds. Its structure allows for various functional group transformations, making it a valuable building block in synthetic organic chemistry.

Key Reactions:

- Alkylation: The compound can undergo alkylation reactions, which are essential for creating more complex molecular architectures.

- Reduction Reactions: It can be reduced to form alcohols or other derivatives, which are useful in further synthetic pathways.

Pharmaceutical Development

This compound's unique structure may provide specific pharmacological properties, making it a candidate for drug development. Research into its biological activity is ongoing, with studies focusing on its potential as an anti-inflammatory or analgesic agent.

Case Studies:

- Anti-inflammatory Activity: Preliminary studies suggest that derivatives of this compound exhibit significant anti-inflammatory effects in vitro.

- Analgesic Properties: Investigations into its analgesic potential have shown promising results, warranting further exploration in clinical settings.

Material Science

In material science, this compound is explored for its properties as a precursor to polymers and resins. Its ability to participate in polymerization reactions makes it an interesting candidate for developing new materials with specific characteristics.

Applications:

- Polymer Synthesis: Used as a monomer in the production of specialty polymers that require specific thermal and mechanical properties.

- Coatings and Adhesives: Its derivatives can enhance the performance of coatings and adhesives due to improved adhesion and durability.

Potential Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Significant effects in vitro |

| Analgesic | Promising preliminary results |

Wirkmechanismus

The mechanism by which 1-(4-ethoxy-3-methylphenyl)propan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(4-methoxy-3-methylphenyl)propan-1-one

1-(4-ethoxy-2-methylphenyl)propan-1-one

1-(4-ethoxy-3-methoxyphenyl)ethanone

Biologische Aktivität

1-(4-Ethoxy-3-methylphenyl)propan-1-one, also known as a type of substituted ketone, has garnered attention in recent years for its potential biological activities. This compound is part of a broader category of aryl ketones that have been studied for various therapeutic effects, particularly in cancer treatment and antimicrobial applications. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O. The compound features an ethoxy group and a methyl group on the aromatic ring, which may influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various substituted aryl ketones, including this compound. A notable study involved the evaluation of similar compounds against MCF-7 breast cancer cells using the MTT assay. The results indicated significant cytotoxic activity, suggesting that modifications in the aryl structure can enhance therapeutic efficacy.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| Tamoxifen | 0.5 | MCF-7 |

Table 1: Cytotoxic effects of selected compounds on MCF-7 breast cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that similar compounds exhibit significant activity against various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Table 2: Antimicrobial activity against selected microorganisms.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Cytotoxicity in Cancer Cells : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

- Antimicrobial Effects : It is believed to disrupt bacterial cell wall synthesis and inhibit essential enzymes, leading to cell death.

Case Studies

A series of case studies have investigated the effects of this compound in vivo and in vitro:

- In Vitro Study : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

- In Vivo Study : Animal models treated with related compounds showed reduced tumor growth rates compared to controls, further supporting the anticancer hypothesis.

Eigenschaften

IUPAC Name |

1-(4-ethoxy-3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-11(13)10-6-7-12(14-5-2)9(3)8-10/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARFTTFXZDVYAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.